REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C(=O)C)([CH3:11])[CH3:10])=[CH:4][C:3]=1[F:16].[OH-].[Na+]>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:10])([NH2:12])[CH3:11])=[CH:4][C:3]=1[F:16] |f:1.2|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)CC(C)(C)NC(C)=O)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 120° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (80 mL×5)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in concentrated hydrochloric acid (60 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
ADDITION
|
Details
|
100 mL of water was added
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with EtOAc (50 mL×3)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (50 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (80 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4 (20 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CC(C)(N)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.484 g | |
YIELD: PERCENTYIELD | 17.4% | |
YIELD: CALCULATEDPERCENTYIELD | 17.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |